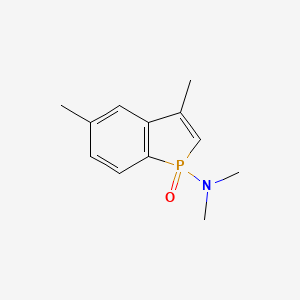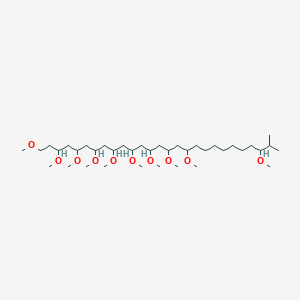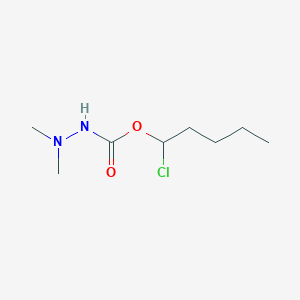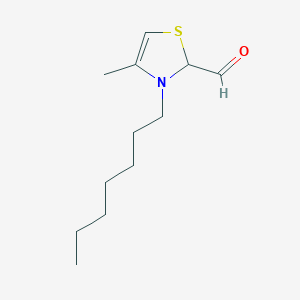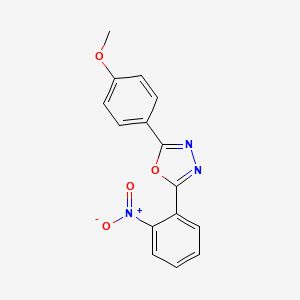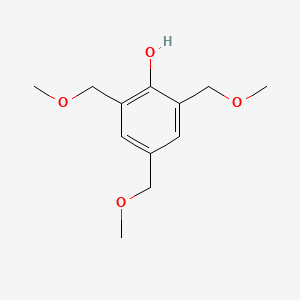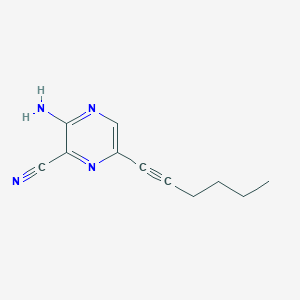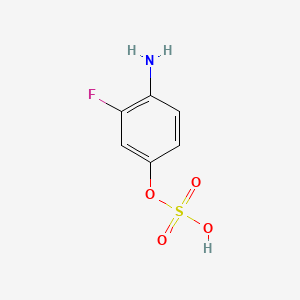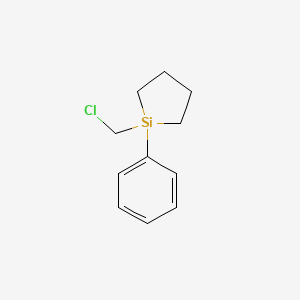
1-(Chloromethyl)-1-phenylsilolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-1-phenylsilolane is an organosilicon compound characterized by a silolane ring substituted with a chloromethyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1-phenylsilolane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically proceeds under mild conditions, with the chloromethyl group being introduced via a substitution reaction .
Industrial Production Methods: Industrial production of this compound often involves large-scale chloromethylation reactions. These reactions are carried out in reactors equipped with efficient mixing and temperature control systems to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethyl)-1-phenylsilolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-silicon bonds.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives, which are useful intermediates in organic synthesis.
Reduction Reactions: Reduction of this compound can yield silane derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silane derivatives.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-1-phenylsilolane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-1-phenylsilolane involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. This reactivity is facilitated by the electron-withdrawing effect of the phenyl group, which stabilizes the intermediate formed during the reaction .
Comparación Con Compuestos Similares
1-(Chloromethyl)-1-phenylsilane: Similar structure but lacks the silolane ring, resulting in different reactivity and applications.
1-(Chloromethyl)-1-phenylcyclohexane: Contains a cyclohexane ring instead of a silolane ring, leading to variations in chemical behavior.
Uniqueness: 1-(Chloromethyl)-1-phenylsilolane is unique due to its silolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where specific reactivity patterns are required .
Propiedades
Número CAS |
105705-56-4 |
|---|---|
Fórmula molecular |
C11H15ClSi |
Peso molecular |
210.77 g/mol |
Nombre IUPAC |
1-(chloromethyl)-1-phenylsilolane |
InChI |
InChI=1S/C11H15ClSi/c12-10-13(8-4-5-9-13)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
Clave InChI |
JFJGNFQTJJSJEH-UHFFFAOYSA-N |
SMILES canónico |
C1CC[Si](C1)(CCl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


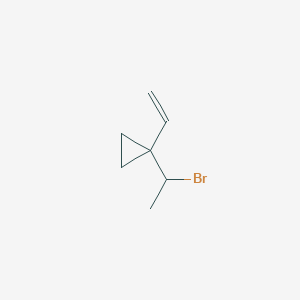
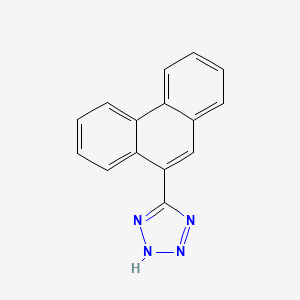
![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(N,N-dimethylprop-2-yn-1-amine)](/img/structure/B14337554.png)
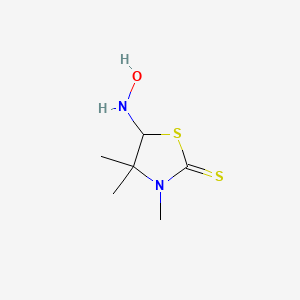

![Hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;propane-1,2-diamine](/img/structure/B14337579.png)
